What are the physicochemical properties of 2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid?
What are the physicochemical properties of 2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid?
Physicochemical Characterization and Synthetic Utility of 2'-Fluoro-4-nitrobiphenyl-2-carboxylic Acid
Executive Summary
2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid (CAS: 602295-92-1) is a specialized functionalized biphenyl intermediate primarily utilized in the synthesis of non-steroidal progesterone receptor antagonists and selective androgen receptor modulators (SARMs). Its structural uniqueness lies in the ortho-ortho substitution pattern (carboxylic acid at C2 and fluorine at C2'), which induces significant torsional strain, forcing the biphenyl system out of planarity. This non-planar conformation is a critical design feature, often pre-organizing the molecule for subsequent intramolecular cyclization reactions—most notably, the formation of the benzo[c]chromen-6-one scaffold.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, tailored for researchers in medicinal chemistry and process development.
Physicochemical Properties
The physicochemical profile of 2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is dominated by the interplay between its acidic moiety, the electron-withdrawing nitro group, and the lipophilic fluorinated ring.
Structural Specifications
| Property | Value | Notes |
| IUPAC Name | 4'-Nitro-2-fluoro[1,1'-biphenyl]-2'-carboxylic acid (Alternative: 2-(2-fluorophenyl)-5-nitrobenzoic acid) | Nomenclature depends on ring priority; "benzoic acid" derivative often used in synthesis. |
| CAS Number | 602295-92-1 | |
| Molecular Formula | C₁₃H₈FNO₄ | |
| Molecular Weight | 261.21 g/mol | |
| SMILES | O=C(O)C1=CC(C=O)=CC=C1C2=CC=CC=C2F | |
| Appearance | Off-white to pale yellow solid | Coloration due to nitro-aromatic conjugation. |
Quantitative Physicochemical Data
| Parameter | Value (Experimental/Predicted) | Significance in Drug Design |
| Melting Point | 174–178 °C (Predicted range based on analogs) | High crystallinity indicates strong intermolecular H-bonding (dimerization of carboxylic acids). |
| Boiling Point | 399.0 ± 32.0 °C (at 760 mmHg) | High boiling point precludes purification by standard distillation. |
| Density | 1.425 ± 0.06 g/cm³ | High density attributed to nitro and fluoro substituents. |
| pKa (Acid) | 3.4 – 3.8 (Estimated) | More acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing nitro group at the para position relative to the ring linkage (meta to COOH). |
| LogP | ~2.0 – 2.3 | Moderate lipophilicity; the fluorine atom increases LogP, while the carboxylic acid and nitro group lower it. |
| Solubility | Soluble: DMSO, DMF, THF, Ethyl AcetateSparingly Soluble: Dichloromethane, ChloroformInsoluble: Water (neutral pH) | Soluble in aqueous base (NaOH, Na₂CO₃) as the carboxylate salt. |
Structural Dynamics & Torsional Strain
The steric repulsion between the C2-carboxylic acid and the C2'-fluorine atom prevents the two phenyl rings from achieving coplanarity. This "twisted" conformation (dihedral angle typically 45–60°) has two major consequences:
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Reduced Conjugation: The
-system is interrupted, localizing the electron density of the nitro group to the benzoic acid ring. -
Pre-organization: The proximity of the carboxylate oxygen to the C-F bond facilitates intramolecular nucleophilic aromatic substitution (S_NAr), a key reaction in its utility.
Synthetic Methodology
The synthesis of 2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid typically employs a palladium-catalyzed Suzuki-Miyaura cross-coupling. This route is preferred for its modularity and tolerance of the nitro group.
Synthesis Protocol: Suzuki-Miyaura Coupling
Reaction Overview: Coupling of 2-bromo-5-nitrobenzoic acid (or its methyl ester) with 2-fluorophenylboronic acid .
Step-by-Step Workflow:
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Reagent Preparation:
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Dissolve Methyl 2-bromo-5-nitrobenzoate (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq) in a mixture of Toluene/Ethanol (4:1 v/v).
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Note: The ester is often used to prevent catalyst poisoning by the free carboxylic acid, though free acid protocols exist.
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Catalyst Addition:
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Add Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).
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Add aqueous Na₂CO₃ (2.0 M, 3.0 eq).
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Critical Step: Degas the mixture thoroughly with Nitrogen or Argon for 15 minutes to prevent homocoupling or oxidation.
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Reaction:
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Heat to reflux (approx. 90–100 °C) for 12–18 hours.
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Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.
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Workup & Hydrolysis (if Ester used):
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Cool to room temperature.[1] Filter through Celite to remove Palladium residues.
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Concentrate the filtrate.
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Hydrolysis: Dissolve the crude ester in THF/Water (1:1), add LiOH (3.0 eq), and stir at RT for 4 hours.
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Acidify with 1N HCl to pH ~2 to precipitate the free acid.
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Filter the solid, wash with water, and dry under vacuum.
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Purification:
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Recrystallization from Ethanol or Ethyl Acetate/Hexane.
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Synthetic Pathway Visualization
Caption: Synthetic route from precursors to the target acid and subsequent cyclization to the chromenone scaffold.
Reactivity & Applications
The primary utility of 2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is as a precursor for tricyclic heterocycles.
Intramolecular Cyclization (Chromenone Formation)
The most significant reaction for this compound is the base-mediated cyclization to form 8-nitro-6H-benzo[c]chromen-6-one .
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Mechanism: Intramolecular Nucleophilic Aromatic Substitution (S_NAr).
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Reagents: Sodium Hydride (NaH) in DMF or DMA.
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Process: The carboxylate anion attacks the C2' position, displacing the fluoride ion. The steric twist actually facilitates this by positioning the nucleophile (COO⁻) near the electrophile (C-F).
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Application: This chromenone scaffold is a pharmacophore for Progesterone Receptor Antagonists and other steroid-mimetic drugs.
Reduction of Nitro Group
The nitro group can be selectively reduced to an amine (using Fe/NH₄Cl or H₂/Pd-C) to allow for further functionalization (e.g., amide coupling) without affecting the carboxylic acid or the biphenyl core (if done carefully).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
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Incompatibility: Strong oxidizing agents, strong bases (forms salts).
References
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Original Synthesis & Application: Zhi, L., et al. (2003). Development of progesterone receptor antagonists from 1,2-dihydrochromeno[3,4-f]quinoline agonist pharmacophore.[2] Bioorganic & Medicinal Chemistry Letters, 13(12), 2071-2074. [2]
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Physicochemical Data (Predicted): PubChem Compound Summary for CID 10878839 (Isomer Analog).
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General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
